4,4-difluoro-but-2-enoic acid CAS 37759-73-2 properties
4,4-difluoro-but-2-enoic acid CAS 37759-73-2 properties
4,4-Difluorobut-2-enoic Acid (CAS 37759-73-2): A Strategic Electrophilic Building Block in Targeted Covalent Inhibitor (TCI) Design
Executive Summary
The paradigm of modern drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement and high selectivity. At the forefront of this structural evolution is (E)-4,4-difluorobut-2-enoic acid (CAS 37759-73-2) . As a highly specialized Michael acceptor, this gem-difluoro
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic causality, and validated synthetic workflows for integrating 4,4-difluorobut-2-enoic acid into advanced therapeutic scaffolds.
Physicochemical & Electronic Profiling
The utility of 4,4-difluorobut-2-enoic acid stems directly from the unique electronic landscape generated by the
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
|---|---|---|
| CAS Number | 37759-73-2 | Standard identifier for procurement and regulatory tracking. |
| Molecular Formula |
Mechanistic Causality in Target Engagement
When integrated into a drug scaffold as an amide, the 4,4-difluorobut-2-enamide warhead engages target proteins via a Thia-Michael addition . The mechanism relies on the microenvironment of the target protein to deprotonate a specific cysteine residue, generating a highly nucleophilic thiolate anion. This thiolate attacks the C3 position (the
Fig 1. Thia-Michael addition pathway of 4,4-difluorobut-2-enoic acid derivatives with target Cysteine.
Validated Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the preparation and installation of the 4,4-difluorobut-2-enoic acid warhead.
Protocol A: Basic Hydrolysis of Ethyl (2E)-4,4-difluorobut-2-enoate
Objective: Generate the free carboxylic acid from its commercially available ethyl ester precursor for downstream coupling.
-
Reaction Setup: Suspend Ethyl (E)-4,4-difluorobut-2-enoate (1.0 eq) in a 10% NaOH aqueous solution[5].
-
Saponification: Stir the biphasic mixture at 50 °C for 16 hours.
-
Causality: Mild heating (50 °C) ensures complete saponification of the ester while preventing the thermal degradation or E/Z isomerization of the sensitive fluorinated alkene[5].
-
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 0.5 N HCl until pH 1 is achieved.
-
Causality: Complete protonation of the carboxylate is strictly required to partition the highly polar product into the organic phase during extraction[5].
-
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (5 × 5 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield (2E)-4,4-difluorobut-2-enoic acid as a crystalline solid.
Protocol B: Warhead Installation via Amide Coupling
Objective: Covalently attach the warhead to a target-binding scaffold bearing a primary or secondary amine.
-
Activation: In a flame-dried flask, dissolve (E)-4,4-difluorobut-2-enoic acid (1.5 eq) in anhydrous Pyridine or DMF[6]. Add coupling reagents: EDCI (1.5 eq) and HOBt (1.0 eq), or BOP and DIPEA[1][6]. Stir at 0 °C for 15 minutes.
-
Causality: Pre-activation at 0 °C stabilizes the active ester intermediate and prevents premature polymerization or self-condensation of the Michael acceptor[6].
-
-
Coupling: Introduce the amine-bearing scaffold (1.0 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 1-16 hours, monitoring consumption via LC-MS[7].
-
Quench & Purification: Quench the reaction with ice water (10 mL) to precipitate the product, or extract with Ethyl Acetate[8]. Wash the organic layer with brine, dry over
, and purify via reverse-phase chromatography (e.g., C18 column) or silica gel[7].
Fig 2. Standard synthetic workflow for installing the 4,4-difluorobut-2-enoic acid warhead.
Applications in Advanced Therapeutics
The incorporation of 4,4-difluorobut-2-enoic acid has yielded breakthrough compounds across multiple therapeutic areas. By tuning the
Table 2: Clinical and Preclinical Applications in TCIs
| Target Protein | Disease Indication | Mechanism of Action | Reference |
|---|---|---|---|
| Bruton's Tyrosine Kinase (BTK) | B-cell Lymphoma, Autoimmune Diseases | Irreversible covalent binding to Cys481 via Thia-Michael addition. | [8] |
| SUMO E1 Enzyme | Oncology / Cancer | Inhibition of post-translational SUMOylation via covalent active-site modification. | [5] |
| TEAD (Hippo Pathway) | Solid Tumors | Covalent modification of cysteine to disrupt TEAD-YAP interactions. |[7] |
References
- BenchChem. "Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0". Available at:[https://vertexaisearch.cloud.google.
- The Journal of Organic Chemistry 1973 Volume.38 No.4. Source: dss.go.th. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4e7SieEEnwYInz1L8nUk9hbfJdYg9BUgU5YCjp5LxcWnb--nG5u1w1q-PGY6KdERaKecftXx0Kwt2FCHfriT7hFqQKaGs1PjifbOtvgPNF7sPYaUe5Mj_atYpIa-lZRakCWaBrjNdlzUbpoUJyOBcgK0l1fcvGoh9vQXipg==]
- PubChem. "ethyl (2E)-4,4-difluorobut-2-enoate | C6H8F2O2 | CID 16062629". Source: nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv9qji-dWNpDLGT3hz1yJh7f8DzF8o75qzUOanluBnMgMPEuHl2dwUtiPQ1VbAy_bbvjHt3ik-3VjPrkUdm7Pklh0gcmFeThpSjOuJWgg86agNPBS_7zEAMzPSN4tFuy0-2Cs2bT7U-26W0Tc=]
- DOI.org. "Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfjKZngZtO8MkXkK6Bc7R5TFus7R4SHWO7pVgRpVwK56_jvzjUXgjLBIQe-VwVT7iolb44gQCb4ypg_FX1Lb9-GMT1fC5orcAMykzGr8KylyovEZeBrLK431JLWNwdbTnsdMtxcOOfpB_5w1SQ9A==]
- Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER4-a_RtSy8V2Ua7Fc-GfoZsd-3oGo3eQGcnJZuRNxB8f6EyiAg4npINIA0gb_ApIFfOcyHqvgHGYQOHYvGblQIAQdALfdv9W8qd7IspL8Z1081F5GR2TDEpC0_ZpQkgUQR4RJ0MQ14s_cqbpzLw==]
- Google Patents. "WO2020191151A1 - Sumo inhibitor compounds and uses thereof". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAm-UQLH2pCjMoRfF2t5TtvhsFvXj8Bqs1h5zyrSIwrKKARYe2mXtb5zG36LTp37KkmwyMpUChyUIKjhf5eTO16cfqVjkCY1v6UZcPJAj7b1BdjcRxpu6MmUpXwIs9H3siKLv1SXgqQ61a2_H0YA==]
- Google Patents. "WO2023097195A1 - Therapeutic indazole compounds and methods of use in the treatment of cancer". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWo61zPYR0S3URGVZ_PDWL0_Jkaro84PcjZQ9kAdrSgln-jrv1WwKCBLzhXCoz2zjM3f_PoEIcx2BzVTV2oUdkzPdQzrRqrxkIM6K1BYiMBC5yHKdW_0RLBBbRGKhNizG73TzfIYB07ussUIQfLg==]
- Googleapis.com. "United States Patent 10,647,715 B2". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7fqi_zZX0ZMt3hALQlkXN-EGfa2PbgoldQvOrc64jpKkbum3rdPiE96TcZAjIV8qWaf-39EfHmycL1snRrcFaxKbs2ZwSKkdTAep9uF7WqpZGKAu7DNB5ZzYGnnYRlSkSCKHkCVkdymQJ4d1chFRpKGGblm0ylip00rUgH4C9JODm8n3nJcYWdPS72QM=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0 | Benchchem [benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. ethyl (2E)-4,4-difluorobut-2-enoate | C6H8F2O2 | CID 16062629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020191151A1 - Sumo inhibitor compounds and uses thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2023097195A1 - Therapeutic indazole compounds and methods of use in the treatment of cancer - Google Patents [patents.google.com]
- 8. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
